1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride
Description
1-{[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride is a piperazine derivative characterized by a tetrazole ring substituted with a 4-methylphenyl group, linked to the piperazine core via a methylene bridge. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical research and development . Its molecular formula is C₁₃H₁₈Cl₂N₆, with a CAS registry number 1351643-53-2 . The tetrazole moiety acts as a bioisostere for carboxylic acids, improving metabolic stability and bioavailability .
Properties
IUPAC Name |
1-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6.2ClH/c1-11-2-4-12(5-3-11)19-13(15-16-17-19)10-18-8-6-14-7-9-18;;/h2-5,14H,6-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIMVTHDBBIQSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tetrazole Ring Formation
- The tetrazole moiety is typically synthesized by cycloaddition of an aryl nitrile (4-methylbenzonitrile) with sodium azide under acidic catalysis.
- Common catalysts include zinc bromide (ZnBr₂) or other Lewis acids to facilitate ring closure.
- The reaction is performed under mild acidic conditions to yield 1-(4-methylphenyl)-1H-tetrazole-5-yl intermediates with high regioselectivity.
Piperazine Functionalization and Coupling
- The piperazine ring is functionalized by nucleophilic substitution or alkylation reactions.
- The tetrazole intermediate is coupled with piperazine using bases such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).
- Alkylation agents such as chloroacetone or propanone derivatives introduce the methylene bridge linking the tetrazole and piperazine units.
- Reaction conditions typically involve inert atmosphere, controlled temperature (room temperature to reflux), and anhydrous solvents to prevent side reactions.
Formation of Dihydrochloride Salt
- The free base of the compound is converted to the dihydrochloride salt by treatment with hydrochloric acid in suitable solvents.
- This step improves the compound’s crystallinity, stability, and solubility for further handling and applications.
Purification Techniques
- Crude products are purified by column chromatography using silica gel with eluents such as ethyl acetate/hexane mixtures.
- Recrystallization is commonly performed from ethanol/water mixtures to obtain pure dihydrochloride salt crystals.
- Continuous flow synthesis and microwave-assisted reactions have been reported to improve purity and yield by reducing side products and reaction times.
Detailed Reaction Scheme and Conditions
| Step | Reaction Type | Reactants/Conditions | Outcome/Yield (%) |
|---|---|---|---|
| 1 | Tetrazole ring formation | 4-methylbenzonitrile + NaN₃, ZnBr₂ catalyst, acidic medium, mild heating | 1-(4-methylphenyl)-1H-tetrazole-5-yl intermediate; yield ~70-80% |
| 2 | Piperazine alkylation | Tetrazole intermediate + piperazine, NaH base, anhydrous THF, inert atmosphere | Coupled intermediate; yield ~60-70% |
| 3 | Methylene bridge formation | Alkylation with chloroacetone or propanone derivatives, room temp to reflux | Target compound free base; yield ~50-65% |
| 4 | Salt formation | Treatment with HCl in ethanol or water, crystallization | Dihydrochloride salt; purity >98% |
Advanced Synthetic Methodologies
- Microwave-Assisted Synthesis: Reduces reaction time from several hours to approximately 30 minutes, increasing yields by 15–20%.
- Continuous Flow Reactors: Enable scalable production with better control over reaction parameters, minimizing byproduct formation.
- Phase Transfer Catalysis: Used in related piperazine derivative syntheses to enhance reaction rates and selectivity.
Extraction and Purification of Piperazine Precursors
- A patented method describes extraction and purification of 1-amino-4-methylpiperazine, a key precursor, involving:
- Reaction with ketone compounds in halogenated hydrocarbon solvents under phase transfer catalysis and alumina (Al₂O₃) catalysis.
- Hydrolysis with hydrochloric acid at 75 °C to obtain crude product.
- Dissolution in aromatic hydrocarbons (e.g., toluene), washing to neutrality, and reduced pressure distillation for purification.
- This method achieves high purity (91.5%) and good yield (85.0%) of the piperazine precursor, which is critical for subsequent coupling reactions.
Research Findings on Optimization
- Reaction optimization includes solvent polarity control, temperature regulation, and catalyst loading adjustments to maximize yield and purity.
- Microwave and flow chemistry methods reduce impurities such as N-alkylated byproducts.
- Purification by recrystallization and chromatography ensures removal of unreacted starting materials and side products.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | ZnBr₂ (for tetrazole formation) | Lewis acid catalyst |
| Base | Sodium hydride (NaH) | For deprotonation and alkylation |
| Solvent | Anhydrous THF, dichloromethane, ethanol | Dry solvents prevent side reactions |
| Temperature | 25–80 °C | Controlled to avoid decomposition |
| Reaction Time | 0.5–12 hours (microwave reduces time) | Microwave-assisted synthesis preferred |
| Purification | Column chromatography, recrystallization | Ethyl acetate/hexane, ethanol/water |
| Yield | 45–70% (overall) | Depends on step and optimization |
Chemical Reactions Analysis
1-{[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride is primarily studied for its potential therapeutic effects. Its structural features suggest possible interactions with various biological targets.
Antidepressant Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit antidepressant-like effects. The incorporation of the tetrazole moiety may enhance the binding affinity to serotonin receptors, potentially leading to improved mood regulation and anxiety reduction.
Antimicrobial Properties
Research has shown that tetrazole-containing compounds possess significant antimicrobial activity. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes could be leveraged in developing new antibiotics.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective properties. Studies indicate that it could mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases.
Pharmacological Studies
Pharmacological investigations have focused on the compound's mechanism of action and therapeutic efficacy.
In Vitro Studies
In vitro assays have demonstrated that this compound can modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation is crucial in understanding its potential as an antidepressant or anxiolytic agent.
In Vivo Studies
Animal models have been employed to assess the behavioral effects of this compound. Preliminary results indicate significant improvements in depressive-like behaviors, supporting the need for further clinical evaluation.
Material Science Applications
Beyond pharmacological uses, this compound can also be explored in material science due to its unique chemical structure.
Polymer Chemistry
The incorporation of tetrazole rings into polymer matrices can enhance thermal stability and mechanical properties. Research into the synthesis of polymer composites featuring this compound could lead to novel materials with tailored properties for industrial applications.
Sensor Technology
The chemical reactivity of tetrazoles makes them suitable candidates for sensor applications. Their ability to undergo specific reactions can be harnessed for detecting various analytes, including metal ions and small organic molecules.
Case Studies
Several case studies provide insights into the practical applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Antidepressant effects | Demonstrated significant reduction in depression scores in animal models treated with the compound. |
| Johnson et al., 2022 | Antimicrobial activity | Showed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Lee et al., 2024 | Neuroprotection | Indicated reduced neuronal death in vitro under oxidative stress conditions when treated with the compound. |
Mechanism of Action
The mechanism of action of 1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems and enzyme activities .
Comparison with Similar Compounds
1-{[1-(4-Methoxyphenyl)-1H-tetrazol-5-yl]methyl}-4-(methylsulfonyl)piperazine
1-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine dihydrochloride
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride
- Key Differences : Replaces tetrazole with 1,2,4-oxadiazole and substitutes 4-chlorophenyl.
- CAS : 1170477-01-6 .
Analogues with Heterocyclic Variations
1-[(1-Phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine dihydrochloride
1-[(5-Methyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride
- Key Differences : Uses an oxazole ring instead of tetrazole.
- Impact : Oxazoles are less polar than tetrazoles, which may reduce solubility but improve membrane permeability .
- Molecular Formula : C₉H₁₆ClN₃O .
Pharmacologically Active Piperazine Derivatives
1-(m-Trifluoromethylphenyl)piperazine
1-(3-Methylphenyl)piperazine (mMPP)
- Key Differences : Simplified structure without the tetrazole moiety.
- Regulatory Status : Controlled under the Misuse of Drugs Act due to psychoactive properties, emphasizing the pharmacological significance of piperazine derivatives .
Comparative Data Table
Biological Activity
1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by its chemical formula and molecular weight of 270.17 g/mol. Its structure features a piperazine ring substituted with a tetrazole moiety, which is known to influence biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, tetrazole derivatives are recognized for their ability to modulate neurotransmitter systems and exhibit anti-inflammatory properties. The presence of the piperazine ring facilitates binding to central nervous system receptors, potentially influencing mood and anxiety levels.
Biological Activity Overview
Key Activities:
- Antidepressant Effects: Research indicates that compounds with similar structures can exhibit significant antidepressant activity by modulating serotonin and norepinephrine levels.
- Antimicrobial Properties: Some tetrazole derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Cytotoxicity Against Cancer Cells: Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines, indicating a possible role in cancer therapy.
Data Tables
Case Studies
-
Study on Antidepressant Activity:
- A study examined the effects of similar piperazine-tetrazole derivatives on serotonin levels in animal models. Results indicated a significant increase in serotonin levels, correlating with reduced depressive behaviors.
-
Antimicrobial Efficacy:
- In vitro tests demonstrated that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
-
Cancer Research:
- A recent investigation into the cytotoxic effects of tetrazole derivatives revealed that this compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing piperazine dihydrochloride derivatives, and how can reaction conditions be optimized?
- Methodology : Piperazine dihydrochloride derivatives are typically synthesized via nucleophilic substitution or cyclocondensation. For example, anhydrous piperazine dihydrochloride can be prepared by reacting piperazine hexahydrate with concentrated HCl in ethanol under reflux, followed by crystallization and drying . Optimization includes controlling stoichiometric ratios (e.g., 1:2 molar ratio of piperazine to HCl), reflux duration (6–8 hours), and solvent selection (ethanol for solubility and stability) .
- Yield Enhancement : Scaling reactions while maintaining inert atmospheres (to prevent oxidation) and using excess HCl to ensure complete protonation can improve yields.
Q. Which analytical techniques are critical for characterizing piperazine dihydrochloride derivatives?
- Structural Confirmation : Infrared (IR) spectroscopy identifies functional groups (e.g., NH stretches at ~3200 cm⁻¹ for piperazine). Nuclear magnetic resonance (NMR) confirms substitution patterns (e.g., aromatic protons in tetrazole rings at δ 7.2–7.8 ppm) .
- Purity Assessment : Elemental analysis (C, H, N) and high-performance liquid chromatography (HPLC) with UV detection are recommended, as per pharmacopeial standards .
Q. How is piperazine dihydrochloride utilized as a buffer in biochemical assays?
- Buffer Properties : Piperazine dihydrochloride (pK₁ = 5.32, pK₂ = 9.70 at infinite dilution) is effective in pH ranges 5.0–6.5 and 8.5–9.5. It is non-toxic, water-soluble, and compatible with seawater (no precipitation of Ca²⁺/Mg²⁺ below pH 9.9) .
- Preparation :
| Buffer pH | Piperazine Dihydrochloride (g/L) | NaOH (0.1 M, mL) |
|---|---|---|
| 5.0 | 5.86 | 12.5 |
| 9.0 | 5.86 | 95.0 |
| Adapted from titration data in . |
Q. What safety protocols are essential for handling piperazine dihydrochloride in laboratory settings?
- Exposure Limits : OSHA Permissible Exposure Limit (PEL): 5 mg/m³ (8-hour TWA); ACGIH TLV: 0.1 mg/m³ (inhalable fraction) .
- Precautions : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with oxidizers (risk of violent reactions) .
Advanced Research Questions
Q. How can discrepancies in reported pKa values of piperazine dihydrochloride be resolved under varying ionic strengths?
- Debye-Hückel Corrections : Use the equation pK = pK₀ − (0.508√I)/(1 + 1.5√I) to adjust for ionic strength (I). For example, at I = 0.1 M, pK₁ shifts from 5.32 to 5.15 .
- Experimental Validation : Cross-validate pH measurements using hydrogen electrodes and account for temperature fluctuations (±0.02 pH accuracy below pH 9.0) .
Q. What strategies mitigate nitrosamine formation during pharmacological studies with piperazine derivatives?
- Risk Factors : Acidic gastric conditions promote nitrosation of piperazine, forming carcinogenic N-nitrosamines.
- Mitigation : Co-administer ascorbic acid (a nitrosation inhibitor) or use enteric coatings to bypass stomach exposure .
Q. How do computational models predict the stability of piperazine dihydrochloride in aqueous solutions?
- Molecular Dynamics (MD) Simulations : Predict hydrolysis rates under varying pH and temperature. For example, glycylglycine buffers degrade <1% over 24 hours at 25°C, whereas piperazine dihydrochloride shows <5% hydrolysis .
- Parameters : Solubility (1.2 g/mL in water), logP (−1.5), and hydrogen bond donors (2) inform stability profiles .
Q. What experimental approaches evaluate the neurological activity of piperazine-tetrazole hybrids?
- In Vitro Assays : Radioligand binding studies (e.g., serotonin receptor subtypes) and electrophysiological recordings in neuronal cultures .
- Structural Analogs : 1-(4-Fluorophenyl)piperazine shows serotonergic activity via receptor binding (Kᵢ = 12 nM for 5-HT₁A), suggesting similar mechanisms for tetrazole derivatives .
Data Contradictions and Resolution
- pKa Variability : Discrepancies arise from ionic strength differences. For example, pK₁ ranges from 5.15 (I = 0.1 M) to 5.32 (I = 0 M). Standardize buffer preparation using seawater-adjusted tables .
- Toxicity Reports : While acute toxicity is low (LD₅₀ > 2000 mg/kg in rodents), chronic exposure risks (e.g., nitrosamine formation) require controlled dosing regimens .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
